BenchChemオンラインストアへようこそ!

3-(3-Methoxyphenoxy)pyrrolidine

CNS drug design Lead optimization Physicochemical property tuning

3-(3-Methoxyphenoxy)pyrrolidine (CAS 740023-17-0, C11H15NO2, MW 193.24) is a chiral 1,3-disubstituted pyrrolidine building block featuring a meta-methoxyphenoxy ether at the 3-position of the saturated nitrogen heterocycle. Characterized by a polar surface area (PSA) of 30.49 Ų and a calculated LogP of 1.76 , this scaffold is distinct from unsubstituted 3-phenoxypyrrolidine (PSA 21.26 Ų, LogP 1.76) and its ortho- or para-methoxy isomers, placing it at the intersection of CNS drug-like chemical space and protease-targeted inhibitor design.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 740023-17-0
Cat. No. B3281693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxyphenoxy)pyrrolidine
CAS740023-17-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2CCNC2
InChIInChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3
InChIKeyXEJBWNVKUCYHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxyphenoxy)pyrrolidine: Baselines for Selecting a Meta-Substituted Pyrrolidine Scaffold for CNS and Protease-Targeted Research


3-(3-Methoxyphenoxy)pyrrolidine (CAS 740023-17-0, C11H15NO2, MW 193.24) is a chiral 1,3-disubstituted pyrrolidine building block featuring a meta-methoxyphenoxy ether at the 3-position of the saturated nitrogen heterocycle. Characterized by a polar surface area (PSA) of 30.49 Ų and a calculated LogP of 1.76 , this scaffold is distinct from unsubstituted 3-phenoxypyrrolidine (PSA 21.26 Ų, LogP 1.76) and its ortho- or para-methoxy isomers, placing it at the intersection of CNS drug-like chemical space and protease-targeted inhibitor design. As a versatile small molecule scaffold, it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders and cysteine protease inhibition, where its specific substitution pattern can influence target engagement and selectivity.

Why 3-(3-Methoxyphenoxy)pyrrolidine Cannot Be Substituted by a Generic 3-Phenoxy- or 2-/4-Methoxyphenoxy Pyrrolidine: Physicochemical and Pharmacophoric Rationale


Substituting 3-(3-methoxyphenoxy)pyrrolidine with its unsubstituted 3-phenoxypyrrolidine analog or the ortho/para-methoxy isomers is scientifically unfounded and can introduce uncontrolled variables in lead optimization campaigns. The target compound's calculated LogP of 1.76 and PSA of 30.49 Ų predict superior aqueous solubility and central nervous system multiparameter optimization (CNS MPO) desirability scores compared to the more lipophilic 3-phenoxypyrrolidine (PSA 21.26 Ų) . Its meta-substitution pattern creates a distinct electrostatic potential surface and hydrogen-bonding geometry relative to ortho- and para-methoxy analogs, which is critical for differential recognition by biological targets such as alpha-2 adrenoceptors, cathepsin proteases, or neuronal nicotinic acetylcholine receptors, where even subtle positional isomerism can shift potency by orders of magnitude [1][2].

Quantitative Differentiation Evidence for 3-(3-Methoxyphenoxy)pyrrolidine vs. 3-Phenoxypyrrolidine and Positional Isomers


Polar Surface Area Advantage: 3-(3-Methoxyphenoxy)pyrrolidine Provides a 43% Increase in PSA Over 3-Phenoxypyrrolidine, Enhancing CNS Drug-Likeness

The polar surface area (PSA) of 3-(3-methoxyphenoxy)pyrrolidine is calculated at 30.49 Ų, a 43% increase over the 21.26 Ų PSA of the unsubstituted 3-phenoxypyrrolidine scaffold . This PSA elevation is driven by the additional methoxy oxygen acting as a hydrogen bond acceptor. In the context of CNS drug discovery, increasing PSA from ~21 to ~30 Ų while maintaining a LogP of ~1.76 positions the compound more favorably within the desirable CNS MPO (Multiparameter Optimization) space, predicting improved aqueous solubility and reduced non-specific tissue binding relative to the unsubstituted comparator, without exceeding the PSA threshold (>60-70 Ų) that impairs passive blood-brain barrier permeability .

CNS drug design Lead optimization Physicochemical property tuning

Meta-Methoxy Substitution Unlocks a Unique Pharmacophoric Signature Relative to Ortho- and Para-Methoxy Positional Isomers, Despite Identical Heavy Atom Composition

The 3-methoxyphenoxy substitution on the pyrrolidine ring is a positional isomer of the 2-methoxyphenoxy (CAS 21767-12-4) and 4-methoxyphenoxy (CAS 23123-09-3) analogs. While all three isomers share the identical molecular formula (C11H15NO2) and molecular weight (193.24 g/mol), the meta-methoxy configuration orients the methoxy group's electron-donating resonance effect into a distinct geometric relationship with the pyrrolidine nitrogen. This meta arrangement avoids the intramolecular hydrogen-bonding and steric compression inherent to the ortho isomer (2-methoxy), and provides a different dipole moment vector than the linear para (4-methoxy) isomer [1]. In the broader 1,3-disubstituted pyrrolidine class—which has established CNS activity as alpha-2 adrenoceptor antagonists and acetylcholinesterase inhibitors—the positional isomer of the aryl ether substituent is known to determine receptor subtype selectivity [1].

Positional isomer differentiation Structure-activity relationship (SAR) CNS target selectivity

Chiral Resolution Access: (S)-3-(3-Methoxyphenoxy)pyrrolidine (CAS 931409-73-3) Enables Stereochemistry-Controlled Lead Optimization Unavailable from the Racemate

The target compound is available as a racemic mixture (CAS 740023-17-0) and as the resolved (S)-enantiomer (CAS 931409-73-3, purity ≥97%) . The (R)-enantiomer is also commercially accessible (CAS 1373232-28-0). This chiral resolution capability is significant because the 3-substituted pyrrolidine nitrogen and the ether oxygen create a stereogenic center that can dictate the three-dimensional presentation of the pharmacophore to asymmetric binding pockets. In the structurally related (S)-2-(3-Methoxy-phenoxymethyl)-pyrrolidine scaffold, the (S)-enantiomer demonstrated a Ki of 468 nM against the neuronal nicotinic acetylcholine receptor (nAChR), confirming that stereochemistry at the pyrrolidine 2- or 3-position directly impacts target binding [1]. While no published nAChR data exist for the 3-(3-methoxyphenoxy) series specifically, the established stereochemical sensitivity of phenoxypyrrolidine binding to CNS targets provides a strong rationale for procurement of the enantiopure material over the racemate when investigating chiral biological targets.

Stereochemistry Enantioselective synthesis Drug-target interaction

Prioritized Application Scenarios for 3-(3-Methoxyphenoxy)pyrrolidine Based on Physicochemical and Structural Differentiation Evidence


CNS Lead Optimization Requiring Elevated Polarity Without Sacrificing Blood-Brain Barrier Permeability

When a medicinal chemistry program has identified the 3-phenoxypyrrolidine scaffold as a CNS-active pharmacophore but requires improved aqueous solubility and reduced non-specific protein binding, 3-(3-methoxyphenoxy)pyrrolidine provides a quantifiable PSA increase from ~21 to ~30 Ų (+43%) while maintaining the same LogP of ~1.76 . This specific substitution offers a rational, property-based approach to fine-tune CNS drug-likeness without introducing a larger, more disruptive functional group. Programs targeting alpha-2 adrenoceptors or other CNS G-protein-coupled receptors should consider this scaffold as a second-generation lead when first-generation 3-phenoxy analogs exhibit poor solubility profiles.

Pharmacophoric Scan of Methoxy Positional Isomers in the 3-Phenoxypyrrolidine Series for CNS Target SAR

For a systematic SAR exploration campaign investigating the effect of methoxy substitution position on receptor subtype selectivity, the procurement of 3-(3-methoxyphenoxy)pyrrolidine is mandatory to complete the ortho/meta/para isomer matrix. The meta isomer presents a unique electron density distribution and dipole moment vector compared to the ortho (2-methoxy) and para (4-methoxy) analogs [1]. Published patent literature on 1,3-disubstituted pyrrolidines demonstrates that aryl ether substitution patterns determine selectivity between adrenergic, dopaminergic, and serotonergic CNS receptor subtypes [1], making this a high-value SAR probe for multi-target CNS programs.

Enantioselective Target Engagement Studies Using Resolved (S)- or (R)-3-(3-Methoxyphenoxy)pyrrolidine

For chiral biological targets such as neuronal nicotinic acetylcholine receptors (nAChRs), cathepsin cysteine proteases, or G-protein-coupled receptors, the availability of both (S)-enantiomer (CAS 931409-73-3, 98% purity) and (R)-enantiomer (CAS 1373232-28-0) enables a stereochemistry-controlled evaluation of target binding. The closely related (S)-2-(3-Methoxy-phenoxymethyl)-pyrrolidine scaffold confirmed stereochemistry-dependent nAChR binding (Ki = 468 nM) [3], establishing the precedent that even a single stereocenter on the pyrrolidine ring can dictate target affinity. Researchers investigating protease or receptor targets with chiral binding pockets should procure the enantiopure material rather than the racemate to obtain interpretable SAR data.

Cathepsin S Inhibitor Fragment Growing and Scaffold Hopping Campaigns

The pyrrolidine core bearing a 3-oxygen-linked aromatic substituent overlaps with the structural motif disclosed in patent EP2814822B1 for cathepsin S inhibitors [2]. The meta-methoxy variant offers a specific hydrogen-bonding geometry through its ether oxygen and methoxy substituent that differs from the unsubstituted phenoxy or halogenated aryl analogs described in the patent. For fragment-based drug discovery programs seeking to elaborate a cathepsin S inhibitor scaffold, 3-(3-methoxyphenoxy)pyrrolidine provides a starting point with favorable physicochemical properties (PSA 30.49 Ų, LogP 1.76) that permit subsequent functionalization at the pyrrolidine nitrogen for potency optimization while maintaining drug-like properties.

Quote Request

Request a Quote for 3-(3-Methoxyphenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.